Thermal Stability and Living Polymerization Capability vs. 2,6-Dimethylphenyl Analog
A direct comparison of nickel(II) dibromide complexes bearing the target ligand (as its α-diamine derivative, Ar = 2,6-diisopropylphenyl) and its 2,6-dimethylphenyl analog demonstrates a significant enhancement in catalyst thermal stability for the bulkier ligand [1]. This enhanced stability enables living ethylene polymerization to be achieved with the target compound-derived catalyst at a practical temperature of 35 °C, whereas the less bulky analog requires a lower temperature of 0 °C to achieve the same controlled/living behavior [1].
| Evidence Dimension | Catalyst Thermal Stability & Living Polymerization Feasibility |
|---|---|
| Target Compound Data | Achieves living polymerization at 35 °C |
| Comparator Or Baseline | 2,6-Dimethylphenyl analog (Complex 2): Requires 0 °C for living polymerization |
| Quantified Difference | Operable temperature increased by 35 °C for controlled/living behavior |
| Conditions | Ethylene polymerization using (α-diimine)NiBr2 complexes activated by Et2AlCl [1] |
Why This Matters
This data is critical for procurement in industrial research settings where robust, higher-temperature catalytic processes are desired, reducing the need for stringent cooling and improving process safety and efficiency.
- [1] Liao, H., et al. (2016). α-Diamine Nickel Catalysts with Nonplanar Chelate Rings for Ethylene Polymerization. Chemistry - A European Journal, 22(39), 14048-14055. PMID: 27514844. View Source
